Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a phenyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the tert-butyl group and the phenyl group through a series of substitution reactions. The triazole moiety is introduced via a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the triazole ring can produce various amines.
Scientific Research Applications
Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, which may inhibit the activity of certain enzymes. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate is unique due to the presence of the triazole moiety, which imparts specific chemical properties and potential biological activities. The combination of the tert-butyl group, phenyl group, and piperazine ring also contributes to its distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-15(25-14-21-13-22-25)18(26)24-11-10-23(19(27)28-20(2,3)4)12-17(24)16-8-6-5-7-9-16/h5-9,13-15,17H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYVIOKXSHLGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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